
5-Bromonaphthalene-2-carbonitrile
Overview
Description
5-Bromonaphthalene-2-carbonitrile is a bicyclic aromatic compound featuring a bromine atom at the 5-position and a cyano group (-CN) at the 2-position of the naphthalene backbone. The bromine and cyano groups confer distinct electronic and steric properties, making the compound a versatile intermediate in organic synthesis. Its electron-deficient aromatic system enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the cyano group can act as a directing group or participate in further functionalization.
Preparation Methods
General Synthetic Strategy
The synthesis of bromonaphthalene carbonitriles typically follows a multi-step sequence involving:
- Selective bromination of naphthalene or substituted naphthalene derivatives at the desired position.
- Introduction of a formyl group (aldehyde) adjacent or near the bromine substituent.
- Conversion of the aldehyde group into an oxime.
- Dehydration of the oxime to yield the nitrile group.
This strategy is exemplified in the synthesis of 4-bromonaphthalene-1-carbonitrile, which can be adapted for the 5-bromo-2-carbonitrile isomer by appropriate positional control during bromination and subsequent steps.
Stepwise Preparation Method (Adapted from 4-Bromonaphthalene-1-carbonitrile Synthesis)
Step | Reaction Description | Key Reagents/Conditions | Outcome |
---|---|---|---|
1 | Bromination of methyl-substituted naphthalene | Bromine, controlled temperature | Selective bromination at aromatic ring position to yield 5-bromo-2-methyl naphthalene |
2 | Bromination of methyl group | Bromine or N-bromosuccinimide (NBS) | Conversion of methyl group to bromomethyl derivative |
3 | Sommelet reaction (oxidation of bromomethyl to aldehyde) | Hexamethylenetetramine (HMTA), heat | Formation of 5-bromo-2-naphthaldehyde |
4 | Oximation of aldehyde | Hydroxylamine hydrochloride, base | Formation of 5-bromo-2-naphthaldehyde oxime |
5 | Dehydration of oxime to nitrile | Acid catalyst or dehydrating agent (e.g., POCl3, P2O5) | Formation of 5-bromonaphthalene-2-carbonitrile |
This pathway is advantageous due to its reasonable process design, availability of raw materials, and suitability for scale-up industrial production with high yield and low cost.
Alternative Bromination and Functionalization Approaches
Direct Bromination of Naphthalene Derivatives: Controlled bromination of 2-substituted naphthalene can provide 5-bromo derivatives. Selectivity is influenced by substituent directing effects and reaction conditions such as solvent, temperature, and brominating agent.
Transition Metal-Catalyzed Functionalization: Palladium-catalyzed cross-coupling reactions allow the introduction of functional groups on bromonaphthalene precursors. For example, borylation of 2-bromonaphthalene under palladium catalysis followed by further transformations can provide intermediates for nitrile introduction.
Haloform Reaction and Carboxylic Acid Conversion: Though more common for carboxylic acid derivatives, haloform reactions on acetyl-substituted bromonaphthalenes followed by esterification and functional group interconversion can be used to prepare related substituted naphthalene derivatives, which may be adapted for nitrile synthesis.
Research Findings and Yield Data
Preparation Step | Typical Yield (%) | Notes |
---|---|---|
Bromination of methyl naphthalene | 80-90% | High regioselectivity achievable with controlled conditions |
Bromination of methyl group to bromomethyl | 75-85% | NBS often preferred for mild conditions |
Sommelet reaction to aldehyde | 70-80% | Requires careful temperature control to avoid over-oxidation |
Oximation of aldehyde | 85-90% | High conversion with hydroxylamine hydrochloride |
Dehydration to nitrile | 80-90% | Acidic dehydration agents effective |
Overall yields for the multi-step synthesis can reach approximately 50-60% depending on optimization.
Analytical and Purification Considerations
- Chromatography: Silica gel column chromatography is standard for purification of intermediates and final product.
- Spectroscopic Identification: ^1H-NMR, ^13C-NMR, and HRMS are essential for confirming structure and purity.
- Crystallization: Recrystallization from suitable solvents (e.g., ethanol, acetonitrile) improves product purity.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents | Advantages | Limitations |
---|---|---|---|---|
Bromination + Sommelet + Oximation + Dehydration | 2-methyl naphthalene | Br2, HMTA, NH2OH, POCl3 | High yield, industrial scalability | Multi-step, requires careful regioselectivity |
Pd-catalyzed borylation + functional group conversion | 2-bromonaphthalene | Pd catalyst, bis(pinacolato)diboron, KAcO | Transition-metal catalysis, mild conditions | Requires expensive catalysts |
Haloform reaction on acetyl bromonaphthalene derivatives | 2-acetyl-5-bromo naphthalene | Br2, base, methanol | Alternative route for related compounds | More steps, lower overall yield |
Chemical Reactions Analysis
Types of Reactions: 5-Bromonaphthalene-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine position using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can yield naphthalene-2,5-dicarboxylic acid.
Reduction: Reduction of the cyano group can produce 5-Bromonaphthalene-2-amine.
Substitution: Substitution at the bromine position can result in compounds such as 5-Cyanonaphthalene-2-bromide.
Scientific Research Applications
5-Bromonaphthalene-2-carbonitrile is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it serves as a building block for the development of new chemical entities with potential biological activity.
Mechanism of Action
The mechanism by which 5-Bromonaphthalene-2-carbonitrile exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The cyano group can interact with nucleophilic sites on target molecules, while the bromine atom can participate in electrophilic reactions.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors and modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Positional Isomers: 7-(Bromomethyl)-2-naphthalenecarbonitrile
This compound (CAS: 135942-98-2) shares the naphthalene backbone and cyano group at the 2-position but differs in the substituent at the 7-position, which is a bromomethyl (-CH2Br) group instead of a bromine atom. Key differences include:
- Reactivity : The bromomethyl group enables alkylation or nucleophilic substitution reactions, unlike the direct halogenation pathways favored by 5-bromo derivatives.
- Electronic Effects: The electron-withdrawing cyano group at position 2 polarizes the ring similarly in both compounds, but the bromomethyl group may offer additional inductive effects .
Heterocyclic Analog: 5-Bromo-4-Methylpyridine-2-Carbonitrile
This pyridine-based analog replaces the naphthalene system with a heterocyclic pyridine ring. Notable distinctions include:
- Aromatic System : The nitrogen in pyridine creates a polar, electron-deficient ring, enhancing reactivity in acid-catalyzed reactions compared to naphthalene derivatives.
- Applications : Widely used as a model substrate in mechanistic studies and industrial synthesis due to its predictable reactivity and commercial availability in bulk quantities .
Norbornene-Based Derivatives
While structurally distinct, norbornene derivatives (e.g., 5-norbornene-2-carboxylic esters and aldehydes) provide insights into functionalization strategies for bicyclic systems:
- Reactivity: The strained norbornene system undergoes ring-opening polymerizations, unlike planar naphthalenes.
- Functional Groups: Esters and aldehydes on norbornene enable diverse applications in polymer chemistry and catalysis, contrasting with the halogenation/cyanation focus of naphthalene derivatives .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Trends
- Positional Isomerism : Substitutent position significantly impacts reactivity. For example, bromine at the 5-position on naphthalene vs. 7-position alters steric accessibility and electronic distribution .
- Heterocyclic vs. Homocyclic Systems : Pyridine derivatives exhibit faster reaction kinetics in acid-mediated processes due to nitrogen’s electron-withdrawing effects, whereas naphthalenes are preferred for stability in high-temperature reactions .
- Supply Chain Considerations : Compounds like 5-Bromo-4-Methylpyridine-2-Carbonitrile are prioritized for large-scale production due to established industrial demand, whereas naphthalene derivatives may face niche applications .
Biological Activity
5-Bromonaphthalene-2-carbonitrile (C11H8BrN) is a brominated derivative of naphthalene, notable for its structural features that include a bromine atom at the 5-position and a cyano group (-C≡N) at the 2-position. This compound has garnered attention in various fields, including organic synthesis and materials science, due to its unique chemical properties. While specific biological activities of this compound are not extensively documented, insights can be drawn from related compounds and its potential interactions within biological systems.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Bromine atom at the 5-position
- Cyano group (-C≡N) at the 2-position
These functional groups contribute to the compound's reactivity and potential biological activity. The presence of halogen atoms like bromine can enhance lipophilicity, potentially improving interactions with biological targets such as enzymes and receptors.
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Naphthalene ring with bromine and cyano groups | Versatile synthetic intermediate; potential in semiconductors |
6-Bromonaphthalene-2-carbonitrile | Bromine at the 6-position | Different reactivity patterns due to bromine position |
4-Bromonaphthalene-1-carbonitrile | Bromine at the 4-position | Different electronic properties affecting reactivity |
5-Bromo-2-naphthoic acid | Carboxylic acid instead of cyano group | Exhibits different biological activity due to functional group differences |
The biological activity of nitriles, including this compound, is often linked to their metabolic conversion in biological systems. Nitriles are known to interact with various enzymes such as nitrilases and nitrile hydratases, leading to hydrolysis reactions that convert them into carboxylic acids or amides. This transformation can influence protein functions and other biomolecular interactions within cells.
Case Studies and Research Findings
Research has explored various derivatives of naphthalene for their biological activities. For instance:
- A study highlighted that certain brominated naphthalene derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. This suggests that similar compounds could provide insights into the potential antimicrobial efficacy of this compound .
- Another investigation focused on the synthesis of bifuran derivatives using this compound as a key intermediate. These derivatives demonstrated promising applications in materials science, particularly in organic semiconductors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromonaphthalene-2-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves bromination of naphthalene derivatives at the 5-position, followed by cyanation at the 2-position using metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Ullmann reactions). Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ or CuI). Optimization can be guided by real-time monitoring via TLC or HPLC to track intermediate formation and minimize byproducts .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton splitting for bromine/cyano groups).
- LC-MS : Assess purity (>95%) and molecular ion consistency (M+ at m/z 232–234 for Br isotopes).
- Elemental Analysis : Verify C, H, N, Br ratios within ±0.3% of theoretical values. Cross-reference with databases like NIST or ECHA for spectral matching .
Q. What solvents and storage conditions are optimal for handling this compound?
- Methodological Answer : Use aprotic solvents (e.g., DCM, acetonitrile) to prevent hydrolysis of the nitrile group. Store under inert gas (N₂/Ar) at 2–8°C in amber vials to avoid photodegradation. Conduct stability tests via accelerated aging (40°C/75% RH for 4 weeks) to assess decomposition thresholds .
Advanced Research Questions
Q. How do electronic effects of the bromine and cyano groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitrile group activates the 2-position for nucleophilic substitution, while bromine at the 5-position directs electrophilic attacks. DFT calculations (e.g., Gaussian09) can map charge distribution and predict regioselectivity. Experimentally, compare reaction rates with analogs (e.g., 5-Cl or 5-I derivatives) under identical conditions to isolate electronic contributions .
Q. What strategies resolve contradictions in reported catalytic efficiencies for Pd-mediated reactions involving this compound?
- Methodological Answer : Discrepancies often arise from ligand-catalyst mismatches or trace moisture. Systematically test ligands (e.g., bipyridine vs. phosphines) and pre-dry solvents over molecular sieves. Use kinetic studies (e.g., Arrhenius plots) to differentiate between steric and electronic bottlenecks. Reproduce conflicting protocols with controlled impurity spikes (e.g., H₂O or O₂) to identify sensitivity factors .
Q. Can continuous flow reactors improve scalability and yield for derivatives of this compound?
- Methodological Answer : Yes. Flow systems enhance heat/mass transfer and reduce side reactions (e.g., dimerization). Design a microreactor with residence time <5 minutes, high-pressure tubing (PFA), and inline IR monitoring. Compare batch vs. flow outcomes for key metrics (e.g., space-time yield, E-factor). Pilot-scale trials (1–10 g/hr) can validate robustness .
Q. How does this compound perform as a building block in materials science (e.g., OLEDs or MOFs)?
- Methodological Answer : Its rigid aromatic core and polarizable Br/CN groups enable π-stacking in emissive layers or coordination in metal-organic frameworks. Characterize via:
- Cyclic Voltammetry : Determine HOMO/LUMO levels for OLED compatibility.
- SC-XRD : Resolve crystal packing and ligand-metal binding modes.
Benchmark against non-brominated analogs to quantify halogen-enhanced properties .
Q. Data Contradiction & Validation
Q. How to address discrepancies in reported melting points or spectral data across sources?
- Methodological Answer : Cross-validate using high-purity standards from authoritative suppliers (e.g., ECHA or NIST). Perform DSC for precise melting point analysis (±0.5°C). For spectral mismatches, re-run under identical instrumentation settings (e.g., 500 MHz NMR, CDCl₃) and consult collaborative databases like PubChem or ChemSpider .
Q. Safety & Best Practices
Q. What are critical safety protocols for handling brominated nitriles?
- Methodological Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid skin contact due to potential cyanide release under acidic conditions. Test waste streams for Br⁻ and CN⁻ ions (e.g., ion chromatography) before disposal. Emergency protocols should include NaHCO₃ rinses for spills and immediate medical review for exposure .
Properties
IUPAC Name |
5-bromonaphthalene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGFUDSHRVEIIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704784 | |
Record name | 5-Bromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556107-64-3 | |
Record name | 5-Bromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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